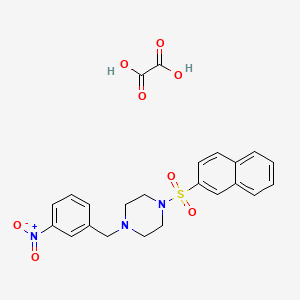
1-(2-naphthylsulfonyl)-4-(3-nitrobenzyl)piperazine oxalate
Descripción general
Descripción
1-(2-naphthylsulfonyl)-4-(3-nitrobenzyl)piperazine oxalate is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of protein kinase C (PKC) and has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 1-(2-naphthylsulfonyl)-4-(3-nitrobenzyl)piperazine oxalate involves the inhibition of this compound. Specifically, this compound binds to the regulatory domain of this compound, preventing its activation by diacylglycerol and other activators.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit cell proliferation and induce apoptosis in a variety of cell lines. It has also been shown to modulate ion channels and neurotransmitter release in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-naphthylsulfonyl)-4-(3-nitrobenzyl)piperazine oxalate in lab experiments is its selectivity for this compound. This allows researchers to study the specific role of this compound in cellular processes without affecting other kinases. However, one limitation of using this compound is its potential toxicity. It has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(2-naphthylsulfonyl)-4-(3-nitrobenzyl)piperazine oxalate. One direction is to study its effects on specific this compound isoforms. Another direction is to investigate its potential as a therapeutic agent for diseases that involve this compound dysregulation, such as cancer and cardiovascular disease. Additionally, further research is needed to determine the optimal concentration and dosing of this compound for use in lab experiments.
Aplicaciones Científicas De Investigación
1-(2-naphthylsulfonyl)-4-(3-nitrobenzyl)piperazine oxalate has been widely used in scientific research as a selective inhibitor of this compound. This compound is a family of serine/threonine kinases that play a critical role in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting this compound, this compound can be used to study the role of this compound in these processes.
Propiedades
IUPAC Name |
1-naphthalen-2-ylsulfonyl-4-[(3-nitrophenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S.C2H2O4/c25-24(26)20-7-3-4-17(14-20)16-22-10-12-23(13-11-22)29(27,28)21-9-8-18-5-1-2-6-19(18)15-21;3-1(4)2(5)6/h1-9,14-15H,10-13,16H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBXCWPFGQFWCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-tert-butyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3943187.png)

![2-methyl-N-[2-(3-phenylpropoxy)phenyl]-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B3943199.png)
![N-[2-(benzoylamino)benzoyl]-N-(2-bromophenyl)phenylalaninamide](/img/structure/B3943200.png)

![5-[(4-cyclohexylphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3943220.png)

![2-(1-naphthylamino)-2-oxoethyl {[(6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B3943236.png)

![2-(benzoylamino)-N-(1-{[(4-methoxyphenyl)amino]carbonyl}propyl)benzamide](/img/structure/B3943249.png)


![5-[(4-ethylphenoxy)acetyl]-2-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B3943283.png)
![1-[(4-nitrophenyl)sulfonyl]-4-(1-propyl-4-piperidinyl)piperazine oxalate](/img/structure/B3943285.png)